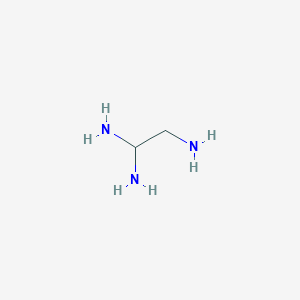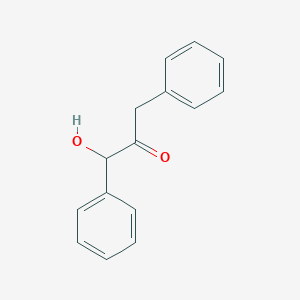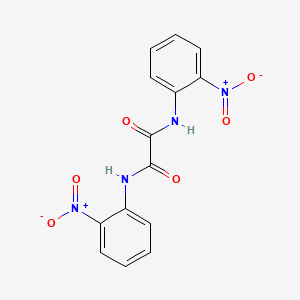
N,N'-bis(2-nitrophenyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-bis(2-nitrophenyl)ethanediamide is a chemical compound with the molecular formula C14H10N4O6 It is characterized by the presence of two nitrophenyl groups attached to an ethanediamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(2-nitrophenyl)ethanediamide typically involves the reaction of 2-nitroaniline with oxalyl chloride to form the corresponding acyl chloride, which is then reacted with another equivalent of 2-nitroaniline to yield the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for N,N’-bis(2-nitrophenyl)ethanediamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-bis(2-nitrophenyl)ethanediamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), and elevated temperatures.
Major Products Formed
Reduction: The major product would be N,N’-bis(2-aminophenyl)ethanediamide.
Substitution: Depending on the nucleophile used, various substituted derivatives of N,N’-bis(2-nitrophenyl)ethanediamide can be formed.
Aplicaciones Científicas De Investigación
N,N’-bis(2-nitrophenyl)ethanediamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or other biologically active compounds.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N,N’-bis(2-nitrophenyl)ethanediamide and its derivatives would depend on the specific application. For example, if used as an enzyme inhibitor, it would interact with the active site of the enzyme, blocking its activity. The nitro groups could also participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-bis(2-ethylphenyl)ethanediamide
- N,N’-bis(2-hydroxyethyl)ethanediamide
- N,N’-bis(2-aminophenyl)ethanediamide
Uniqueness
N,N’-bis(2-nitrophenyl)ethanediamide is unique due to the presence of nitro groups, which impart distinct chemical reactivity compared to its analogs. The nitro groups make it more reactive in reduction and substitution reactions, providing a versatile platform for the synthesis of various derivatives .
Propiedades
Número CAS |
51413-45-7 |
|---|---|
Fórmula molecular |
C14H10N4O6 |
Peso molecular |
330.25 g/mol |
Nombre IUPAC |
N,N'-bis(2-nitrophenyl)oxamide |
InChI |
InChI=1S/C14H10N4O6/c19-13(15-9-5-1-3-7-11(9)17(21)22)14(20)16-10-6-2-4-8-12(10)18(23)24/h1-8H,(H,15,19)(H,16,20) |
Clave InChI |
WOHJAGSFLLJTQC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NC(=O)C(=O)NC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


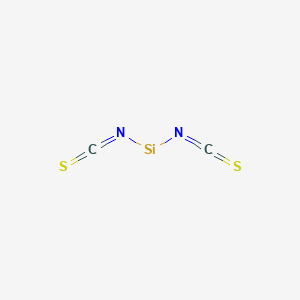
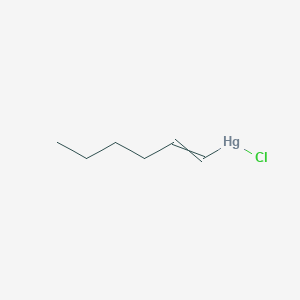
![2,4-Diazabicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B14650658.png)
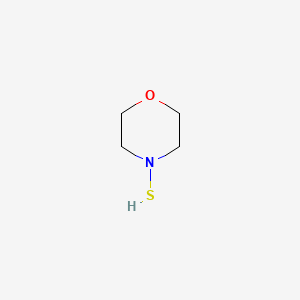
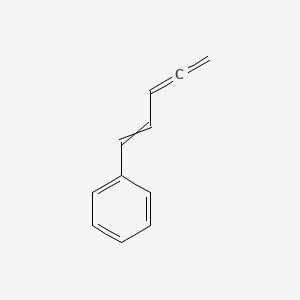

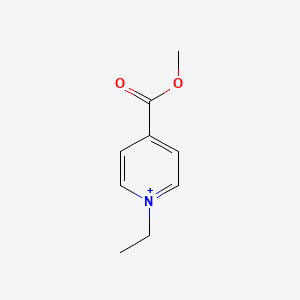

![4-[Ethyl-(4-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14650705.png)
![4-[(E)-(4-Chlorophenyl)diazenyl]-N,N-dimethylnaphthalen-1-amine](/img/structure/B14650709.png)
![4a,7-Ethano-4aH-naphth[1,8a-b]oxirene, octahydro-4,4,7-trimethyl-](/img/structure/B14650710.png)
![beta-Alanine, N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-ethyl-, 2-methoxyethyl ester](/img/structure/B14650717.png)
